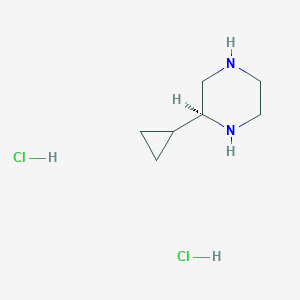

![molecular formula C12H14N2O2S B6301116 Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate CAS No. 2231673-05-3](/img/structure/B6301116.png)

Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

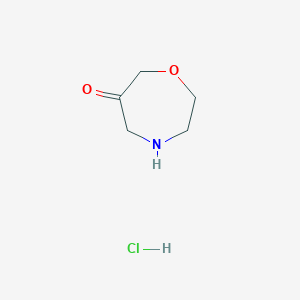

“Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 2231673-05-3 . It has a molecular weight of 251.33 . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code of the compound is1S/C12H15N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6,17H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 251.33 . The compound should be stored at refrigerator temperatures . and 97% by different sources.Applications De Recherche Scientifique

Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has been used in a variety of scientific research applications. It has been used in the development of drugs, as it has been shown to interact with various biological targets. It has also been used in the study of biochemistry, as it can be used to study the effects of small molecules on biological systems. Additionally, it has been used in the study of cell signaling pathways, as it can be used to modulate the activity of various proteins.

Mécanisme D'action

The mechanism of action of methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then modulate the activity of those proteins. This can lead to changes in cellular processes, such as cell growth and differentiation. Additionally, the compound may also interact with certain enzymes, which can lead to changes in metabolic pathways.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with various proteins, enzymes, and other molecules in the cell. This can lead to changes in cellular processes, such as cell growth and differentiation. Additionally, the compound may also interact with certain enzymes, which can lead to changes in metabolic pathways.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has several advantages for use in lab experiments. The compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be synthesized in a relatively simple two-step process. However, the compound does have some limitations. For example, the compound is not very soluble in water and therefore must be used in aqueous solutions. Additionally, the compound has a relatively low bioavailability and therefore may not be as effective in vivo as it is in vitro.

Orientations Futures

Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has great potential for use in scientific research. In the future, researchers may be able to further characterize the compound and its interaction with various biological targets. Additionally, researchers may be able to develop new methods for synthesizing the compound and optimizing its activity. Furthermore, researchers may be able to develop new ways to deliver the compound to the target tissue, such as through the use of nanoparticles or liposomes. Finally, researchers may be able to develop new methods for studying the compound and its effects in vivo, such as through the use of animal models.

Méthodes De Synthèse

Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate can be synthesized in a two-step process. The first step involves the synthesis of the thienopyrimidine core, while the second step involves the carboxylation of the core. The thienopyrimidine core is synthesized by reacting pyrimidine with thiophene in the presence of a base. The carboxylation of the core is then achieved by reacting the thienopyrimidine core with carbon dioxide and a catalyst. The resulting product is this compound.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOCUDOTHRNTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

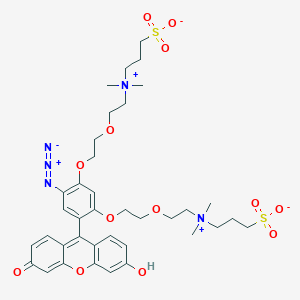

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

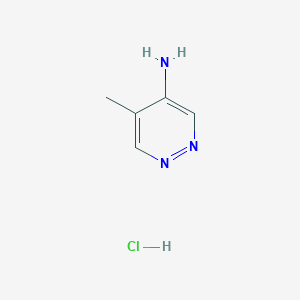

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)